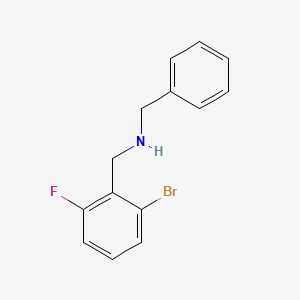

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Description

Properties

IUPAC Name |

N-[(2-bromo-6-fluorophenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFN/c15-13-7-4-8-14(16)12(13)10-17-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSFPFGHUNVLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=C(C=CC=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742803 | |

| Record name | N-Benzyl-1-(2-bromo-6-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-98-1 | |

| Record name | N-Benzyl-1-(2-bromo-6-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

This guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene, a substituted benzylamine with potential applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven perspective on the requisite synthetic strategies and analytical validation.

Introduction

This compound (CAS No. 1355247-98-1) is a halogenated aromatic compound featuring a benzylamine moiety.[1] The strategic placement of bromo and fluoro substituents on the benzene ring offers multiple avenues for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. The benzylamine functional group is a common pharmacophore, known to interact with various biological targets. This guide will detail a robust two-step synthetic pathway commencing from 1-bromo-3-fluoro-2-methylbenzene and culminate with a thorough characterization of the final product.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process:

-

Oxidation of the Precursor: The initial step involves the oxidation of the commercially available starting material, 1-bromo-3-fluoro-2-methylbenzene, to the corresponding aldehyde, 1-bromo-3-fluoro-2-formylbenzene. This transformation is crucial as it introduces the carbonyl group necessary for the subsequent amination reaction.

-

Reductive Amination: The synthesized aldehyde then undergoes reductive amination with benzylamine. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced in situ to yield the target secondary amine.[2]

This synthetic design is logical and efficient, utilizing well-established and reliable chemical transformations.

Part 1: Synthesis of 1-Bromo-3-fluoro-2-formylbenzene

The key to a successful synthesis of the target molecule lies in the efficient preparation of the intermediate aldehyde, 1-bromo-3-fluoro-2-formylbenzene. A reliable method for this conversion is the radical bromination of the benzylic methyl group of 1-bromo-3-fluoro-2-methylbenzene, followed by a Kornblum oxidation of the resulting benzyl bromide.

Experimental Protocol: Synthesis of 1-Bromo-3-fluoro-2-formylbenzene

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-3-fluoro-2-methylbenzene | C₇H₆BrF | 189.02 | 10.0 g | 0.053 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10.3 g | 0.058 |

| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | 0.26 g | 0.0011 |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 100 mL | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 mL | - |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 6.7 g | 0.08 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step 1: Radical Bromination of 1-Bromo-3-fluoro-2-methylbenzene

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.053 mol) of 1-bromo-3-fluoro-2-methylbenzene in 100 mL of carbon tetrachloride.

-

Add 10.3 g (0.058 mol) of N-bromosuccinimide and 0.26 g (0.0011 mol) of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a 10% sodium thiosulfate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-2-(bromomethyl)-3-fluorobenzene. This intermediate is often used in the next step without further purification.

Step 2: Kornblum Oxidation to 1-Bromo-3-fluoro-2-formylbenzene

-

Dissolve the crude 1-bromo-2-(bromomethyl)-3-fluorobenzene in 50 mL of dimethyl sulfoxide (DMSO).

-

Add 6.7 g (0.08 mol) of sodium bicarbonate to the solution.

-

Heat the mixture to 130°C and stir for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-bromo-3-fluoro-2-formylbenzene.

Part 2: Synthesis of this compound

With the key aldehyde intermediate in hand, the final step is a reductive amination with benzylamine. This reaction is typically carried out in a one-pot procedure where the imine is formed and then reduced without isolation.

Experimental Protocol: Reductive Amination

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-3-fluoro-2-formylbenzene | C₇H₃BrFO | 203.00 | 5.0 g | 0.0246 |

| Benzylamine | C₇H₉N | 107.15 | 2.9 g | 0.0271 |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 7.8 g | 0.0369 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a solution of 5.0 g (0.0246 mol) of 1-bromo-3-fluoro-2-formylbenzene in 100 mL of dichloromethane, add 2.9 g (0.0271 mol) of benzylamine.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Slowly add 7.8 g (0.0369 mol) of sodium triacetoxyborohydride to the reaction mixture in portions.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques should be employed.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 6.8-7.5 ppm. Protons of the benzylic CH₂ group adjacent to the nitrogen as a singlet around 3.8-4.0 ppm. Protons of the CH₂ group attached to the benzene ring as a singlet around 3.9-4.1 ppm. A broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. Carbon signals for the two benzylic CH₂ groups around 45-55 ppm. The C-F coupling will be observable. |

| IR Spectroscopy | N-H stretching vibration around 3300-3400 cm⁻¹ (may be weak). C-H stretching of aromatic and aliphatic groups around 2800-3100 cm⁻¹. C=C stretching of the aromatic rings around 1450-1600 cm⁻¹. C-N stretching around 1000-1200 cm⁻¹. C-Br and C-F vibrations in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) and the M+2 peak in an approximate 1:1 ratio, characteristic of a monobrominated compound. Fragmentation patterns corresponding to the loss of benzyl and other fragments. |

Purification and Quality Control

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) and/or Thin Layer Chromatography (TLC). For benzylamine derivatives, purification can sometimes be achieved by dissolving the compound in a nonpolar solvent like ether and precipitating the hydrochloride salt by adding HCl in ether. The salt can then be filtered and the free base regenerated by treatment with a base like NaOH.[3]

Safety Considerations

-

Starting Materials and Intermediates: Halogenated aromatic compounds and their derivatives should be handled with care as they can be irritants and potentially toxic.

-

Reagents: N-Bromosuccinimide is a lachrymator. Benzoyl peroxide is a flammable solid and a strong oxidizing agent. Sodium triacetoxyborohydride is moisture-sensitive.

-

Solvents: Carbon tetrachloride is a known carcinogen and should be handled in a well-ventilated fume hood. Dichloromethane is a suspected carcinogen.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of this compound. The described two-step synthetic route, involving an initial oxidation followed by reductive amination, provides a clear and efficient pathway to the target molecule. The detailed experimental protocols and characterization guidelines are intended to equip researchers with the necessary information to successfully synthesize and validate this valuable chemical intermediate. Adherence to the described procedures and safety precautions is paramount for a successful and safe execution of this synthesis.

References

-

Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]

-

BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene (CAS No. 1355247-98-1). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document establishes a predictive framework grounded in the analysis of structurally analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of its core physicochemical characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules in medicinal chemistry and materials science, ensuring a robust approach to its scientific investigation.

Molecular Identity and Structural Overview

This compound is a halogenated benzylamine derivative. Its core structure consists of a 1-bromo-3-fluorobenzene ring substituted with a benzylaminomethyl group at the 2-position. The presence of a secondary amine, a flexible benzyl group, and a halogenated aromatic ring imparts a unique combination of lipophilicity, hydrogen bonding capability, and potential for diverse chemical interactions.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1355247-98-1 | N/A |

| Molecular Formula | C₁₄H₁₃BrFN | N/A |

| Molecular Weight | 294.16 g/mol | N/A |

| Chemical Structure |  | N/A |

Predicted Physicochemical Properties

The following properties are estimated based on the analysis of structurally similar compounds and general principles of physical organic chemistry. These predictions provide a baseline for experimental design and interpretation.

| Property | Predicted Value/Behavior | Rationale and Comparative Data |

| Physical State | Likely a solid at room temperature. | Many substituted benzylamines and halogenated benzenes are solids. For example, 4-bromo-2-fluorobenzylamine is a solid, as is 1-bromo-3-fluoro-2-methylbenzene[1]. |

| Melting Point | Expected to be in the range of 50-100 °C. | The melting point of related compounds varies, e.g., 2-bromo-6-fluorobenzoic acid melts at 154-158 °C[2]. The larger, more flexible structure of the target molecule might lead to a lower melting point compared to this carboxylic acid. |

| Boiling Point | > 300 °C (with potential decomposition). | High molecular weight and polarity suggest a high boiling point. Direct distillation may be challenging. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). | The large nonpolar surface area from the two aromatic rings will dominate, making it hydrophobic. The amine group offers some polarity, but not enough to confer significant aqueous solubility. |

| pKa (of the conjugate acid) | ~8.5 - 9.5 | The pKa of benzylamine's conjugate acid is ~9.3. The electron-withdrawing effects of the bromo and fluoro substituents on the benzene ring will slightly decrease the basicity of the amine, thus lowering the pKa of its conjugate acid. |

Experimental Protocols for Physicochemical Characterization

The following sections detail the methodologies for the empirical determination of the key physicochemical properties of this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate slow determination.

-

Accurate Determination: Allow the apparatus to cool. Heat the new sample slowly, at a rate of 1-2 °C per minute, once the temperature is within 15-20 °C of the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last of the solid melts (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Solubility Profile Determination

Causality: A compound's solubility is governed by the principle of "like dissolves like." The polarity and hydrogen-bonding capabilities of the solute and solvent determine the extent of dissolution. This protocol systematically assesses solubility in a range of solvents to build a comprehensive profile.

Protocol:

-

Solvent Selection: Prepare test tubes with 1 mL of each of the following solvents: Water, 5% HCl (aq), 5% NaOH (aq), and Dichloromethane.

-

Sample Addition: Add approximately 10-20 mg of the compound to each test tube.

-

Agitation: Vigorously shake or vortex each test tube for 30-60 seconds.

-

Observation: Observe each tube for dissolution. A compound is considered soluble if no solid particles are visible.

-

Interpretation:

-

Water: Insoluble, as predicted.

-

5% HCl: The secondary amine should be protonated to form an ammonium salt, which is ionic and expected to be soluble in the aqueous acid. This confirms the basic nature of the amine.

-

5% NaOH: No reaction is expected, so the compound should remain insoluble.

-

Dichloromethane: The compound is expected to be soluble due to its largely nonpolar character.

-

pKa Determination via Potentiometric Titration

Causality: The pKa is the pH at which the amine is 50% protonated and 50% in its free base form. Potentiometric titration allows for the precise measurement of this equilibrium point by monitoring the pH change of a solution of the amine as a strong acid is added.

Protocol:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., 50% ethanol/water) to a known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized).

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

This guide provides an in-depth exploration of the crystallographic analysis of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene, a compound of interest in contemporary drug discovery. For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of such molecules is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and ensuring the stability and bioavailability of potential therapeutics. While the specific crystal structure of this compound is not publicly available as of this writing, this guide will provide a comprehensive, technically-grounded framework for its analysis, drawing upon established methodologies and the crystallographic data of analogous substituted benzylamine derivatives.

The Significance of Crystal Structure in Drug Design

The precise arrangement of atoms within a crystal lattice dictates a molecule's physical and chemical properties. In the pharmaceutical industry, single-crystal X-ray diffraction (SC-XRD) is an indispensable tool for obtaining high-resolution structural data.[1] This information is crucial for:

-

Target-Based Drug Design: Understanding the conformation of a potential drug molecule allows for the rational design of compounds that can effectively bind to biological targets like proteins and enzymes.[2][3]

-

Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can exhibit varying solubility, stability, and bioavailability. Identifying and characterizing these polymorphs is a critical step in drug development.

-

Intellectual Property: A well-characterized crystal structure provides a strong foundation for patent applications.

The subject of this guide, this compound, possesses several features that make its structural analysis particularly relevant. The presence of halogen atoms (bromine and fluorine) suggests the potential for significant intermolecular interactions, such as halogen bonding, which can influence crystal packing and biological activity.

Experimental Workflow: From Synthesis to Structure Solution

The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Hypothetical Synthesis and Crystallization

The synthesis of this compound would likely involve a multi-step process, potentially starting from commercially available precursors like 1-bromo-3-fluorobenzene.[4][5] A plausible final step would be the reductive amination of a suitable aldehyde or ketone with benzylamine.

Caption: Hypothetical synthetic route to the target compound.

Once synthesized and purified, the critical step of crystallization is undertaken. The choice of solvent and crystallization technique is paramount for obtaining crystals suitable for SC-XRD. Common methods include:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution induces crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.

For a compound like this compound, a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, acetone) would be screened to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

The core of the structural analysis lies in the SC-XRD experiment. A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector, and the resulting diffraction pattern is used to determine the crystal structure.

Experimental Protocol:

-

Crystal Selection and Mounting: A well-formed, single crystal with sharp edges and no visible defects is selected under a microscope and mounted on a suitable holder, such as a cryoloop.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is rotated in the X-ray beam to collect a complete set of diffraction data.

-

Data Processing: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This step involves indexing the diffraction pattern to determine the unit cell parameters and space group of the crystal.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.

Caption: Workflow of a single-crystal X-ray diffraction experiment.

Structural Analysis and Interpretation

The final output of a successful SC-XRD experiment is a detailed three-dimensional model of the molecule and its arrangement in the crystal.

Expected Molecular Geometry

Based on the analysis of structurally similar substituted benzylamine derivatives found in the Cambridge Structural Database (CSD), we can anticipate the key geometric features of this compound.

| Parameter | Expected Value Range | Significance |

| C-Br Bond Length | 1.88 - 1.92 Å | Influences halogen bonding potential. |

| C-F Bond Length | 1.34 - 1.38 Å | Affects electronic properties. |

| C-N Bond Length | 1.45 - 1.49 Å | Key to the linker flexibility. |

| Torsion Angle (C-C-N-C) | Variable | Defines the overall conformation. |

The conformation of the benzylaminomethyl group will be of particular interest, as its flexibility can allow the molecule to adopt different shapes to fit into a biological target.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role:

-

Hydrogen Bonding: The secondary amine (N-H) is a potential hydrogen bond donor, and the nitrogen and fluorine atoms can act as acceptors. These interactions are fundamental in determining the crystal packing.

-

Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, can participate in halogen bonds. A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site on an adjacent molecule.

-

π-π Stacking: The two aromatic rings (the substituted benzene and the benzyl group) can interact through π-π stacking, further stabilizing the crystal structure.

-

van der Waals Forces: These ubiquitous, weaker interactions also contribute to the overall crystal packing.

Caption: Potential intermolecular interactions in the crystal lattice.

Application in Drug Development

The detailed structural information obtained from the crystal structure analysis of this compound would provide invaluable insights for drug development:

-

SAR Guided Optimization: By understanding how the bromine and fluorine substituents and the benzylamine conformation influence intermolecular interactions, medicinal chemists can design analogues with improved binding affinity and selectivity for their biological target.

-

Formulation Development: Knowledge of the crystal packing and intermolecular forces is essential for developing stable and effective pharmaceutical formulations.

-

Computational Modeling: The experimental crystal structure serves as a crucial validation point for computational models, such as molecular docking and molecular dynamics simulations, which are used to predict the binding modes and affinities of other potential drug candidates.

Conclusion

The crystal structure analysis of this compound, while hypothetically presented here, exemplifies the power of single-crystal X-ray diffraction in modern drug discovery. The detailed insights into molecular geometry, conformation, and intermolecular interactions provide a solid foundation for the rational design and development of new therapeutic agents. This guide outlines the essential steps and considerations in such an analysis, providing a framework for researchers to apply to this and other novel compounds of pharmaceutical interest.

References

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Apollo. [Link]

-

Condensation Products from the Reactions of Glyoxal with 2-Substituted Benzylamines. The Formation and Crystal Structures of 2,2. University of York Research Repository. [Link]

-

Crystal Structures of 2-Benzylamin - Amanote Research. Amanote. [Link]

-

How are chemical structures analyzed in drug discovery? - Patsnap Synapse. Patsnap. [Link]

-

1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Benzene, 1-bromo-3-fluoro- - the NIST WebBook. NIST. [Link]

-

1-Bromo-3-(bromomethyl)-2-fluorobenzene | C7H5Br2F | CID 18989440 - PubChem. PubChem. [Link]

-

Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates - ChemRxiv. ChemRxiv. [Link]

-

Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-disubstituted tert-butyl phenylcyanoacrylates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

-

Search - Access Structures - CCDC. CCDC. [Link]

-

Crystallography Open Database: Search results. Crystallography Open Database. [Link]

-

Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC - NIH. NIH. [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

Sources

- 1. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [repository.cam.ac.uk]

- 4. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

- 5. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is a synthetic organic compound with potential pharmacological applications. Given the absence of extensive research on its specific biological activities, this guide proposes a comprehensive strategy to elucidate its potential mechanism of action. By drawing parallels with structurally related molecules, we hypothesize that this compound may exhibit activity as a kinase inhibitor, particularly within the PI3K/mTOR signaling pathway, or as a modulator of inflammatory responses. This document provides a detailed, step-by-step experimental workflow, from initial target validation to in-cellulo functional assays, designed to rigorously test these hypotheses. Our approach emphasizes scientific integrity, logical experimental design, and the generation of robust, reproducible data.

Introduction and Structural Rationale

The chemical structure of this compound, characterized by a substituted benzene ring, suggests its potential to interact with biological targets. The presence of a bromine atom and a fluorine atom can modulate the compound's lipophilicity and metabolic stability, while the benzylaminomethyl group provides a key site for potential hydrogen bonding and other non-covalent interactions within a protein's binding pocket.

Derivatives of bromo-fluoro-benzene have been investigated for various therapeutic applications. For instance, certain 4-(benzyloxy)-2-bromo-1-fluorobenzene derivatives have been explored as inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR), both crucial enzymes in a signaling pathway often dysregulated in cancer[1]. Furthermore, broader classes of benzene derivatives have been investigated for their roles as anti-inflammatory agents, inhibitors of AP-1 and NF-κB activation, and for their potential in treating a range of diseases from cancer to viral infections[2].

Based on this structural analogy, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: The compound acts as an inhibitor of protein kinases, potentially targeting the PI3K/mTOR pathway.

-

Hypothesis 2: The compound modulates inflammatory signaling pathways, possibly through the inhibition of key transcription factors like NF-κB.

This guide will outline a systematic approach to investigate these hypotheses.

Proposed Experimental Workflow

To systematically investigate the potential mechanism of action, we propose a multi-tiered experimental approach. This workflow is designed to first identify potential molecular targets and then to validate the functional consequences of the compound's interaction with these targets in a cellular context.

Figure 2: Hypothesized signaling pathway inhibition.

3.3.2. Immunofluorescence for NF-κB Nuclear Translocation

-

Rationale: To visually confirm the inhibition of NF-κB activation, the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus will be assessed.

-

Protocol:

-

Grow cells on glass coverslips.

-

Pre-treat with the compound, followed by stimulation with TNF-α.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.

-

3.3.3. Cytokine Production Assays

-

Rationale: To measure the functional anti-inflammatory outcome of NF-κB inhibition, the production of pro-inflammatory cytokines will be quantified.

-

Protocol:

-

Treat immune cells (e.g., macrophages) with the compound, followed by stimulation with an inflammatory agent (e.g., lipopolysaccharide).

-

Collect the cell culture supernatant after an appropriate incubation period.

-

Measure the concentration of pro-inflammatory cytokines, such as IL-6 and TNF-α, using an enzyme-linked immunosorbent assay (ELISA).

-

Data Presentation and Interpretation

Table 1: Summary of Hypothetical In Vitro Data

| Assay Type | Target/Pathway | Endpoint | Hypothetical Result |

| Kinase Panel Screen | 100 Kinases | % Inhibition at 10 µM | PI3Kα: 95%, mTOR: 88% |

| NF-κB Reporter Assay | NF-κB Pathway | IC50 | 5.2 µM |

| Direct Enzyme Assay | PI3Kα | IC50 | 0.8 µM |

| Direct Enzyme Assay | mTOR | IC50 | 1.1 µM |

| SPR | PI3Kα | KD | 0.5 µM |

| Western Blot | p-Akt (Ser473) | Fold Change | Dose-dependent decrease |

| ELISA | IL-6 Production | Fold Change | Dose-dependent decrease |

The interpretation of these results would involve a multi-faceted analysis. A potent IC50 in direct enzyme assays, coupled with a corresponding KD from SPR, would strongly suggest direct target engagement. This would be further substantiated by a dose-dependent decrease in the phosphorylation of downstream substrates in cell-based assays. Similarly, a reduction in NF-κB reporter activity, corroborated by the inhibition of p65 nuclear translocation and a decrease in pro-inflammatory cytokine production, would provide compelling evidence for an anti-inflammatory mechanism.

Conclusion

This technical guide presents a robust and logical framework for elucidating the potential mechanism of action of this compound. By systematically progressing from broad screening to specific target validation and functional cellular assays, researchers can build a comprehensive understanding of this compound's biological activity. The proposed workflow, grounded in established methodologies, provides a clear path for generating the high-quality data necessary for advancing novel compounds in the drug discovery pipeline.

References

- BenchChem Technical Support Team. (2025, December). Comparative Biological Activity of 4-(Benzyloxy)

- Google Patents. (n.d.). Benzene derivatives and medicinal use thereof.

Sources

A Technical Guide to the Solubility and Stability Profiling of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene (BFB-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for assessing the aqueous solubility and chemical stability of the novel chemical entity 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene, hereafter referred to as BFB-1. As a candidate molecule in early-phase drug development, a thorough understanding of its physicochemical properties is paramount for predicting its biopharmaceutical behavior and establishing a viable development pathway. This document outlines field-proven, step-by-step protocols for determining kinetic and thermodynamic solubility, conducting forced degradation studies, and establishing a stability-indicating analytical method, in alignment with international regulatory expectations. The causality behind experimental choices is detailed, providing a robust, self-validating system for data generation and interpretation.

Introduction: The Critical Role of Early Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. Poor solubility can lead to low and erratic absorption, hindering the attainment of therapeutic concentrations, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.[1][2][3]

This compound (BFB-1) is a substituted benzene derivative containing functional groups—a secondary amine, a fluoro group, and a bromo group—that present both opportunities and potential liabilities. The basic amine suggests pH-dependent solubility, while the halogenated aromatic ring may be susceptible to specific degradation pathways. Therefore, a proactive, systematic evaluation of its solubility and stability is not merely a data-gathering exercise; it is a fundamental component of risk mitigation in the drug development process.

This guide presents a holistic strategy for characterizing BFB-1, beginning with solubility assessment to inform formulation strategies and progressing to a comprehensive stability analysis to identify potential degradation pathways and establish its intrinsic stability profile.

Solubility Assessment: Beyond a Single Number

Aqueous solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its dissolution rate and subsequent absorption.[2][4] It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: Often used in high-throughput screening, this measurement reflects the solubility of a compound precipitating from a stock solution (typically DMSO) into an aqueous buffer. It is a rapid assessment of how a compound behaves upon a sudden solvent shift but may overestimate the true solubility as it can reflect the formation of amorphous precipitates or supersaturated solutions.[5][6][7]

-

Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution after an extended incubation period with an excess of the solid material.[8][9] This value is critical for pre-formulation and understanding the compound's behavior under conditions that allow for crystalline lattice energy to be overcome.

Predicted Physicochemical Properties of BFB-1

Before embarking on experimental work, an in silico analysis of BFB-1's structure provides valuable context.

-

Structure: The presence of a benzylamine group introduces a basic center. The pKa of this secondary amine is predicted to be in the range of 8.5 - 9.5. This implies that BFB-1 will be ionized and likely more soluble at acidic pH and predominantly unionized and less soluble at neutral to basic pH.

-

Lipophilicity: The aromatic rings and halogen atoms contribute to the molecule's lipophilicity. A high logP value would suggest a potential for low aqueous solubility of the free base form.

Experimental Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the definitive technique for determining thermodynamic solubility.[9][10] The protocol must be meticulously followed to ensure true equilibrium is reached.

Objective: To determine the solubility of BFB-1 across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4) at 37 °C.

Methodology:

-

Preparation of Buffers: Prepare buffers of appropriate strength for the target pH values (e.g., HCl for pH 2.0, acetate for pH 4.5, phosphate for pH 6.8 and 7.4). Verify the final pH of each buffer at 37 °C.[11]

-

Sample Preparation: Add an excess of solid BFB-1 powder (e.g., ~2 mg) to separate glass vials containing 1 mL of each respective buffer. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to 37 ± 1 °C. Agitate the samples for a defined period. To establish equilibrium, concentrations should be measured at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent (e.g., <10% variation).[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C for at least one hour to allow undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant. It is critical to separate the liquid from the solid phase without disturbing the equilibrium. This is best achieved by centrifugation or filtration using a low-binding filter (e.g., PVDF).

-

Quantification: Dilute the clarified supernatant with a suitable mobile phase and quantify the concentration of BFB-1 using a validated stability-indicating HPLC-UV method (see Section 3.2). Prepare a calibration curve using standards of known concentration.

-

pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was sufficient.[11]

Data Presentation and Interpretation

The results should be tabulated to clearly show the relationship between pH and solubility.

Table 1: Hypothetical Equilibrium Solubility Data for BFB-1 at 37 °C

| pH (Final) | Solubility (µg/mL) | Solubility (µM) | Classification |

| 2.1 | 1550 | 5015 | Soluble |

| 4.6 | 280 | 906 | Sparingly Soluble |

| 6.8 | 15 | 48 | Slightly Soluble |

| 7.4 | < 5 | < 16 | Very Slightly Soluble |

Interpretation: The hypothetical data clearly illustrate the expected pH-dependent solubility profile for a basic compound. The high solubility at pH 2.1 is due to the protonation of the benzylamine nitrogen, forming a soluble salt. As the pH increases above the pKa, the compound converts to its less soluble free base form. This profile has significant implications, suggesting that BFB-1 may have good dissolution in the stomach but could precipitate in the higher pH environment of the small intestine.

Stability Profiling and Forced Degradation

Stability testing is mandated by regulatory bodies like the ICH to understand how a drug substance changes over time under the influence of environmental factors.[12][13] Forced degradation (or stress testing) is a critical component of this process. Its purpose is to intentionally degrade the sample under more aggressive conditions than those used in accelerated stability studies.[14][15][16]

The core objectives of forced degradation are:

-

To identify likely degradation products and establish degradation pathways.[15][17]

-

To demonstrate the specificity of the analytical method by proving it can separate the intact drug from its degradants (i.e., the method is "stability-indicating").[18][19]

-

To reveal the intrinsic stability of the molecule and identify potential chemical liabilities.[15]

Experimental Workflow for BFB-1 Stability Assessment

The overall process involves stressing the compound under various conditions and analyzing the resulting samples with a powerful separation technique like HPLC.

dot

Caption: Workflow for Forced Degradation and Stability Analysis.

Protocol: Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is the workhorse for stability studies.[18] The goal is to achieve baseline separation between the BFB-1 peak and all process impurities and degradation products.

Initial Conditions:

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (or other suitable wavelength determined by UV scan)

-

Column Temperature: 30 °C

This method would be optimized based on the results from stressed samples to ensure specificity. A mass spectrometer (LC-MS) is invaluable during development to track peaks and tentatively identify degradants.

Protocol: Forced Degradation Studies

The goal is to achieve modest degradation, typically in the 5-20% range.[17][20] Conditions may need to be adjusted (time, temperature, reagent concentration) if degradation is too slow or too rapid.

1. Hydrolytic Stability:

-

Conditions: Dissolve BFB-1 in solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).[20]

-

Procedure: Place samples in sealed vials at 60 °C. Withdraw aliquots at time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before injection.

-

Rationale: Evaluates susceptibility to pH-mediated degradation, common for compounds with labile groups.

2. Oxidative Stability:

-

Conditions: Dissolve BFB-1 in a solution of 3% hydrogen peroxide (H₂O₂).

-

Procedure: Store at room temperature, protected from light. Analyze at appropriate time points.

-

Rationale: The amine functionality in BFB-1 could be susceptible to oxidation, forming N-oxides or other related impurities.

3. Thermal Stability:

-

Conditions: Store BFB-1 as a solid powder in a controlled oven at 80 °C.

-

Procedure: Analyze samples at set time points (e.g., 1, 3, 7 days) by dissolving a known weight of the powder in a suitable solvent.

-

Rationale: Assesses the stability of the solid form at elevated temperatures, simulating potential excursions during shipping or storage.

4. Photostability:

-

Conditions: Expose solid BFB-1 powder and a solution of BFB-1 to a calibrated light source according to ICH Q1B guidelines.[21][22][23] This requires a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[23][24] A dark control sample must be stored under the same conditions but protected from light.

-

Procedure: Analyze the light-exposed and dark control samples after the exposure period.

-

Rationale: Determines if the molecule is light-sensitive, which has significant implications for manufacturing, formulation, and packaging.

Data Presentation and Interpretation

Results should be summarized in a table, showing the percentage of BFB-1 remaining and the formation of major degradation products.

Table 2: Hypothetical Forced Degradation Results for BFB-1

| Stress Condition | Duration | BFB-1 Assay (%) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |

| Control | 24 h | 100 | ND | ND |

| 0.1 M HCl, 60°C | 24 h | 98.5 | ND | ND |

| 0.1 M NaOH, 60°C | 24 h | 85.2 | 11.5 (RRT 0.85) | 1.8 (RRT 1.15) |

| 3% H₂O₂, RT | 8 h | 91.3 | ND | 6.8 (RRT 1.15) |

| 80°C, Solid | 7 days | 99.2 | ND | ND |

| ICH Light (Solid) | - | 94.6 | 4.1 (RRT 0.92) | ND |

| ND = Not Detected; RRT = Relative Retention Time |

Interpretation:

-

Stability: BFB-1 shows excellent stability under acidic and thermal stress.

-

Liabilities: The molecule is sensitive to basic hydrolysis, oxidation, and light.

-

Degradation Pathway: A primary degradation product (Degradant 1) is formed under basic conditions. A different product (Degradant 2) appears to be formed under both basic and oxidative stress, suggesting a common oxidative pathway. Photodegradation leads to yet another impurity. This information is crucial for guiding formulation development (e.g., avoiding high pH excipients) and defining packaging requirements (e.g., light-protective packaging).

Conclusion and Forward Strategy

This technical guide outlines a systematic, industry-standard approach to evaluating the solubility and stability of this compound (BFB-1). The hypothetical data generated herein illustrate a compound with pronounced pH-dependent solubility and specific liabilities towards base hydrolysis, oxidation, and photodegradation.

This foundational knowledge is indispensable. The solubility data directly inform the selection of formulation strategies, such as salt formation or enabling technologies, to ensure adequate bioavailability. The stability profile dictates the requirements for manufacturing processes, excipient compatibility, and final packaging. The development of a robust, stability-indicating HPLC method is the cornerstone of this entire evaluation, providing trustworthy data for all stages of development. By following these self-validating protocols, researchers can build a comprehensive physicochemical profile of BFB-1, enabling informed decisions and de-risking its progression as a potential drug candidate.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. Retrieved from [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). FDA. Retrieved from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. Retrieved from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas-mts.com. Retrieved from [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved from [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Alwsci.com. Retrieved from [Link]

-

Quality: stability. (n.d.). European Medicines Agency. Retrieved from [Link]

-

Determination of solubility by CheqSol method. (n.d.). Pion Inc. Retrieved from [Link]

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]

-

Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved from [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved from [Link]

-

Q1A(R2) Guideline. (n.d.). ICH. Retrieved from [Link]

-

Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Retrieved from [Link]

-

[Good laboratory practice of equilibrium solubility measurement]. (n.d.). PubMed. Retrieved from [Link]

-

Method Development & Validation (Stability-Indicating). (n.d.). Katalyst. Retrieved from [Link]

-

EMA releases new guideline on stability testing. (2014, April 23). Manufacturing Chemist. Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

-

Stability Indicating HPLC Method Development A Review. (n.d.). Slideshare. Retrieved from [Link]

-

General protocol for forced degradation studies (stress testing) of drug substances and drug products. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility and Supersaturation. (n.d.). Pion Inc. Retrieved from [Link]

-

Solubility measurement by extrapolation. (n.d.). Pion Inc. Retrieved from [Link]

-

The Pion Inc. Rainbow R6 UV-Vis Dynamic Dissolution Monitor System. (2021, May 27). YouTube. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

-

Pion PULSE™ | pKa, log P, log D and solubility analyzer. (2015, July 27). YouTube. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

-

New EMA Guideline on Stability Testing for Applications for Variations. (2014, April 23). gmp-compliance.org. Retrieved from [Link]

-

Sop for force degradation study. (2023, December 27). Pharma Dekho. Retrieved from [Link]

-

factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD. Retrieved from [Link]

-

4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader. Retrieved from [Link]

-

Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2015, July 1). Springer. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]

-

Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid. Retrieved from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]

-

In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Retrieved from [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. enamine.net [enamine.net]

- 6. ovid.com [ovid.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. who.int [who.int]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biopharminternational.com [biopharminternational.com]

- 17. pharmadekho.com [pharmadekho.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. scispace.com [scispace.com]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. fda.gov [fda.gov]

- 23. ema.europa.eu [ema.europa.eu]

- 24. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

The Architectural Versatility of Substituted Benzylamines: A Technical Guide for Drug Discovery

Introduction: The Benzylamine Scaffold - A Cornerstone of Medicinal Chemistry

Substituted benzylamines, chemical entities characterized by a benzyl group attached to a nitrogen atom, represent a foundational and remarkably versatile scaffold in the landscape of medicinal chemistry. The inherent adaptability of both the aromatic ring and the amine functionality to a myriad of substitutions allows for the precise modulation of a molecule's physicochemical properties. This fine-tuning of lipophilicity, electronic distribution, and steric profile directly governs the compound's interaction with biological targets, leading to a broad and diverse spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted benzylamine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this critical area of study. We will delve into their roles as potent enzyme inhibitors, selective receptor modulators, and effective antimicrobial and anticancer agents, supported by quantitative data, detailed experimental protocols, and illustrative workflows.

Synthetic Strategies: Building the Benzylamine Core

The construction of the substituted benzylamine framework is a pivotal aspect of their development. Several robust and versatile synthetic methodologies are commonly employed, with the choice of route often dictated by the desired substitution pattern, availability of starting materials, and scalability.

Reductive Amination: A Workhorse Reaction

Reductive amination stands as one of the most prevalent and efficient methods for the synthesis of substituted benzylamines.[1][2] This one-pot reaction typically involves the condensation of a substituted benzaldehyde or ketone with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination [3]

-

Reaction Setup: To a solution of the substituted benzaldehyde (1.0 eq.) and the desired amine (1.2 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or tetrahydrofuran) at room temperature, add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise. The use of benzylamine-borane as a reducing agent has also been reported to be effective.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired substituted benzylamine derivative.

Catalytic C-N Bond Formation: A Modern Approach

More contemporary methods for benzylamine synthesis involve transition-metal-catalyzed C-N bond formation reactions. These approaches offer alternative pathways, often with high efficiency and functional group tolerance. One such method is the direct amination of benzyl alcohols.[4]

Experimental Protocol: Catalytic N-Alkylation of Amines with Benzyl Alcohols [4]

-

Catalyst and Reagents: In a reaction vessel, combine the primary or secondary amine (1.0 mmol), the substituted benzyl alcohol (1.2 mmol), and a suitable catalyst (e.g., Raney Ni, Pd-MOF) in an appropriate solvent.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 180 °C) for a specified time (e.g., 18 hours).

-

Analysis: After cooling, the reaction mixture can be analyzed by gas chromatography (GC) or other suitable analytical techniques to determine the conversion and yield of the N-substituted benzylamine.

A generalized workflow for these common synthetic routes is depicted below:

Caption: CNS targets of substituted benzylamine derivatives.

Challenges and Future Perspectives

Despite their remarkable versatility and therapeutic potential, the development of substituted benzylamine derivatives is not without its challenges. Issues related to selectivity, off-target effects, and metabolic stability often need to be addressed during the drug discovery process. For instance, achieving selectivity between different receptor subtypes or enzyme isoforms can be a significant hurdle.

The future of substituted benzylamines in medicine remains bright. The continuous evolution of synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of novel derivatives with improved efficacy and safety profiles. The application of computational modeling and machine learning in drug design will further accelerate the identification of promising candidates. Furthermore, the exploration of these scaffolds in emerging therapeutic areas, such as the treatment of rare diseases and the development of targeted drug delivery systems, holds immense promise.

Conclusion

The substituted benzylamine scaffold is a testament to the power of a versatile chemical framework in drug discovery. Its amenability to structural modification has enabled the development of a vast array of compounds with diverse and potent biological activities. From combating infectious diseases and cancer to modulating the intricate functions of the central nervous system, substituted benzylamines continue to be a rich source of therapeutic innovation. This guide has provided a comprehensive overview of their synthesis, biological activities, and therapeutic potential, offering valuable insights for researchers dedicated to advancing the frontiers of medicine. The continued exploration of this remarkable chemical class will undoubtedly pave the way for the development of next-generation therapeutics to address unmet medical needs.

References

-

Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. (2010). Bioorganic & Medicinal Chemistry Letters, 20(3), 893-895. [Link]

-

Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. (n.d.). PubMed Central. [Link]

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). Molecules, 28(18), 6529. [Link]

-

Exploring substitution effects on the potential dominant conformations of NBF derivatives leading to functional conversion at the mu opioid receptor. (n.d.). RSC Medicinal Chemistry. [Link]

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (n.d.). The Open Medicinal Chemistry Journal. [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2021). Molecules, 26(16), 4994. [Link]

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). The Open Medicinal Chemistry Journal, 17. [Link]

-

Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. (n.d.). ResearchGate. [Link]

-

Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1268. [Link]

-

Chemical and biocatalytic routes to substituted benzylamines. (A)... (n.d.). ResearchGate. [Link]

-

Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM]. (n.d.). ResearchGate. [Link]

-

Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2024). Pharmaceuticals, 17(2), 241. [Link]

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2025). ResearchGate. [Link]

- Method for preparing benzyl amine by catalytic hydrogenation. (n.d.).

-

Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine- sulfonamide derivatives as selective MAO-B inhibitors. (2020). AVESİS. [Link]

-

Inhibition of uptake of catecholamines by benzylamine derivatives. (1976). Journal of Medicinal Chemistry, 19(9), 1138-1141. [Link]

-

Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. (n.d.). PubMed Central. [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2024). Journal of Chemical Sciences, 136(1), 1-9. [Link]

-

C–N Bond Formation between Alcohols and Amines Using an Iron Cyclopentadienone Catalyst. (2015). Organic Letters, 17(5), 1192-1195. [Link]

-

Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. (1989). Journal of Medicinal Chemistry, 32(5), 1052-1056. [Link]

-

MIC values of antibacterial activity of N-substituted derivatives of 3. (n.d.). ResearchGate. [Link]

-

C—H bond and C—N bond activation for catalytic benzylation reaction: three strategies. (n.d.). ResearchGate. [Link]

-

Methods and Strategies for C–N Bond Formation Reactions. (n.d.). Wiley. [Link]

-

Benzylamine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - (n.d.). ResearchGate. [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2018). Molecules, 23(11), 2772. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (2012). Arabian Journal of Chemistry, 5(4), 481-487. [Link]

-

Full article: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2020). Taylor & Francis Online. [Link]

-

Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia. [Link]

-

Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2023). Pharmaceuticals, 16(11), 1599. [Link]

- Substituted benzylamines and their use for the treatment of depression. (n.d.).

-

Practical Synthesis of α-Substituted Primary Benzylamines. (2018). ChemistryViews. [Link]

-

Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (2017). The Open Medicinal Chemistry Journal, 11, 80-91. [Link]

-

Substrate Scope of benzylamine derivatives, [a] Reaction carried out... (n.d.). ResearchGate. [Link]

-

Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (2017). ResearchGate. [Link]

-

Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. (2023). Frontiers in Chemistry, 11, 1251919. [Link]

Sources

Whitepaper: In Silico Modeling and Docking Studies of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Abstract

The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico modeling provides a powerful, resource-efficient paradigm for predicting molecular interactions, elucidating mechanisms of action, and prioritizing candidates for further experimental validation.[1][2] This technical guide offers an in-depth walkthrough of a complete in silico workflow, from ligand and protein preparation to molecular docking and post-simulation analysis, using the novel compound 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene as a case study. While the specific biological targets of this compound are not yet established, its structure, featuring a halogenated benzene ring and a benzylamine moiety, is characteristic of scaffolds known to interact with various enzymatic and receptor systems. We will therefore hypothesize a plausible interaction with a well-characterized enzyme, Human Monoamine Oxidase B (MAO-B), to demonstrate a robust and reproducible computational protocol. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply these techniques in their own discovery pipelines.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is notoriously long and expensive. Computational methods, collectively known as in silico modeling, serve to de-risk and accelerate this process by building predictive models of biological systems.[3][4] Techniques like molecular docking allow us to forecast the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein, providing critical insights that guide medicinal chemistry efforts.[5]

The subject of this guide, This compound , is a synthetic organic compound. Its structural motifs are of significant pharmacological interest:

-

Halogen Bonds: The presence of bromine and fluorine allows for potential halogen bonding, a specific and directional non-covalent interaction that can contribute significantly to binding affinity and selectivity.

-

Benzylamine Scaffold: This core structure is found in numerous bioactive molecules and is known to interact with enzymes that process neurotransmitters, such as Monoamine Oxidases (MAOs).

Given these features, we posit that this compound is a candidate for interacting with MAO-B, an enzyme implicated in neurodegenerative diseases and a common target for drug design. This guide will use the crystal structure of Human MAO-B to illustrate a complete docking and analysis workflow.

The Computational Workflow: A Validating System

A reliable in silico study is not a single experiment but a multi-stage process where each step validates the next. Our workflow is designed to ensure scientific rigor from initial structure preparation to final interaction analysis.

Part 1: Ligand Preparation Protocol

The accuracy of a docking simulation begins with a chemically correct and energetically favorable ligand structure. A 2D representation is insufficient; a 3D conformation must be generated and optimized.

Rationale: The goal is to produce a low-energy 3D conformer of the ligand. Using an unoptimized, high-energy structure can lead to steric clashes and inaccurate binding scores. The PDBQT file format is specifically required by AutoDock Vina as it contains atomic coordinates, partial charges (Q), and atom type definitions (T).[6]

Step-by-Step Protocol:

-

Obtain 2D Structure:

-

Since this compound is a novel compound, its structure must be drawn using a chemical sketcher (e.g., ChemDraw, MarvinSketch) or defined by its SMILES string: C1=CC=C(C=C1)CNC2=C(C(=CC=C2)F)Br.

-

-

Generate 3D Coordinates:

-

Use a tool like Open Babel or the built-in features of molecular visualization software (e.g., UCSF Chimera, Avogadro) to convert the 2D structure into a 3D model.

-

-

Energy Minimization:

-

This is a critical step to relieve any structural strain. Perform energy minimization using a suitable force field, such as MMFF94 or UFF.

-

In UCSF Chimera:

-

Open the 3D structure.

-

Navigate to Tools > Structure Editing > Minimize Structure.

-

Keep the default settings (Steepest Descent steps, Conjugate Gradient steps) and click Minimize.

-

-

-

Add Hydrogens and Assign Charges:

-

Save in PDBQT Format:

-

The final step is to save the prepared ligand.

-

In AutoDock Tools:

-

Go to Ligand > Input > Open to load the minimized structure.

-

Go to Ligand > Torsion Tree > Detect Root.

-

Go to Ligand > Output > Save as PDBQT and save the file (e.g., ligand.pdbqt).[9]

-

-

| Property | Value (Computed) |

| Molecular Formula | C14H13BrFN |

| Molecular Weight | 309.17 g/mol |

| SMILES | C1=CC=C(C=C1)CNC2=C(C(=CC=C2)F)Br |

| LogP (Predicted) | ~4.2 |

| Rotatable Bonds | 3 |

Part 2: Target Protein Preparation

The quality of the receptor structure is as important as the ligand's. Crystal structures from the Protein Data Bank (PDB) are raw data and must be carefully processed before they are suitable for docking.[10]

Selected Target: Human Monoamine Oxidase B (MAO-B) PDB ID: 2V5Z (complexed with a reversible inhibitor)

Rationale: PDB files often contain non-protein atoms like water, ions, and co-crystallized ligands that can interfere with the docking process.[11][12] Hydrogens are typically not resolved in X-ray crystallography but are vital for defining hydrogen bond networks. Adding them, along with atomic partial charges, is mandatory for accurate scoring.[10][13]

Step-by-Step Protocol:

-

Download the PDB Structure:

-

Clean the Protein Structure:

-

Delete all water molecules (HOH).

-

Remove the co-crystallized ligand and any other heteroatoms not essential to the protein's catalytic activity (e.g., crystallization agents).

-

The PDB entry 2V5Z is a dimer. For this study, we will retain only one chain (e.g., Chain A) for simplicity.

-

-

Prepare the Receptor for Docking:

-

This process is streamlined using tools like AutoDock Tools or the Dock Prep function in UCSF Chimera.[13]

-

In UCSF Chimera:

-

With the cleaned protein loaded, go to Tools > Structure Editing > Dock Prep.

-

In the dialog, select options to:

-

Add hydrogens (assuming standard protonation states).

-

Add charges (Gasteiger method is suitable).

-

-

The tool will identify and fix incomplete side chains if necessary.

-

-

-

Save as PDBQT:

-

After preparation, save the receptor in the required format.

-

In AutoDock Tools:

-

Go to Grid > Macromolecule > Choose and select the prepared protein.

-

Save the output as a PDBQT file (e.g., receptor.pdbqt).

-

-

Part 3: Molecular Docking and Analysis

With both ligand and receptor prepared, we can now simulate their interaction. We will use AutoDock Vina, a widely respected open-source docking engine known for its accuracy and speed.[16]

Rationale: The core of docking is to explore a vast conformational space to find the most energetically favorable binding pose. This is guided by a scoring function that estimates the free energy of binding. The search space must be explicitly defined by a "grid box" centered on the protein's active site.[6][17]

Step-by-Step Protocol:

-

Define the Binding Pocket (Grid Box):

-

The active site of MAO-B is well-characterized. We can define our search space by centering the grid box on the position of the original, co-crystallized ligand in 2V5Z.

-

Load the prepared receptor.pdbqt file into AutoDock Tools.

-

Go to Grid > Grid Box.

-

Adjust the center coordinates and dimensions (in Ångströms) to ensure the box is large enough to encompass the entire active site and allow the ligand to rotate freely. A box size of 25 x 25 x 25 Å is a good starting point.

-

Record the center coordinates (X, Y, Z) and dimensions.

-

-

Create the Vina Configuration File:

-